REACTION_SMILES
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[CH:23]([Cl:24])([Cl:25])[Cl:26].[OH:1][c:2]1[c:3]([C:15]([CH3:16])([CH3:17])[CH3:18])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[C:11]([CH3:12])([CH3:13])[CH3:14].[S:19]([Cl:20])([Cl:21])=[O:22]>>[OH:1][c:2]1[c:3]([C:15]([CH3:16])([CH3:17])[CH3:18])[cH:4][c:5]([C:6](=[O:7])[Cl:21])[cH:9][c:10]1[C:11]([CH3:12])([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(C(=O)O)cc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(C(=O)Cl)cc(C(C)(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |